2-(Difluoromethoxy)benzylamine

Description

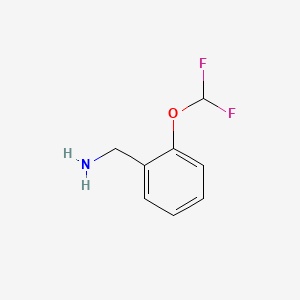

Structure

3D Structure

Properties

IUPAC Name |

[2-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXUJUQXAOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947255 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243863-36-7 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the difluoromethoxy group at the ortho position, impart desirable physicochemical properties to parent molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine-containing motifs is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications in modern pharmaceutical research.

Section 1: Molecular Overview and Physicochemical Properties

This compound, registered under CAS number 243863-36-7, is a primary amine characterized by a benzyl core structure.[2][3][4] The key feature is the difluoromethoxy (-OCHF₂) group attached to the second carbon of the benzene ring, ortho to the aminomethyl (-CH₂NH₂) substituent.

Molecular Structure:

The presence of the electronegative fluorine atoms in the difluoromethoxy group significantly influences the electronic properties of the benzene ring and the basicity of the benzylamine moiety. This substitution can enhance metabolic stability by blocking potential sites of oxidation and can alter the pKa of the amine, affecting its interaction with biological targets.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 243863-36-7 | [2][3][4][6][7] |

| Appearance | Clear, colorless liquid | [2][7] |

| Boiling Point (Predicted) | 214.1 ± 35.0 °C | [2][4] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [2][4] |

| Refractive Index | 1.491 | [2][4] |

| pKa (Predicted) | 8.60 ± 0.10 | [2] |

| Storage Conditions | 2-8°C, protect from light, air sensitive | [2][4] |

Section 2: Synthesis Protocol

The synthesis of this compound is not commonly detailed in primary literature but can be achieved through established synthetic organic chemistry transformations. A prevalent and logical pathway involves the reductive amination of the corresponding aldehyde, 2-(difluoromethoxy)benzaldehyde. This method is efficient and provides a direct route to the target primary amine.

Overall Reaction: 2-(difluoromethoxy)benzaldehyde → this compound

Detailed Step-by-Step Experimental Protocol: Reductive Amination

This protocol describes a representative lab-scale synthesis. Causality: The chosen method, reductive amination, is a robust and widely used transformation in organic synthesis for converting carbonyls to amines. It proceeds via an imine intermediate which is then reduced in situ to the desired amine, often with high yield and purity.

Materials and Reagents:

-

2-(difluoromethoxy)benzaldehyde

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(difluoromethoxy)benzaldehyde (1 equivalent) in methanol.

-

Imine Formation: Add ammonium acetate (approximately 10 equivalents) to the solution. Rationale: Ammonium acetate serves as the ammonia source, which condenses with the aldehyde to form the intermediate imine. The large excess drives the equilibrium towards imine formation.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the aldehyde C=O bond, preventing side reactions. The reaction is typically stirred at room temperature for 12-24 hours.

-

Workup and Extraction:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Rationale: The bicarb wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification (Optional): The crude this compound can be purified by column chromatography on silica gel if necessary. Alternatively, it can be converted to its hydrochloride salt for easier handling and storage by dissolving the crude amine in a minimal amount of DCM or diethyl ether and adding a solution of HCl in diethyl ether, which typically causes the salt to precipitate.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[2][3] Its structural motif is found in a range of compounds investigated for various therapeutic targets. The benzylamine functional group is a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines through reactions like acylation, sulfonylation, and further alkylation.

Role as a Pharmacophore Fragment:

The 2-(difluoromethoxy)phenyl group can be considered a valuable pharmacophore fragment. The difluoromethoxy group acts as a bioisostere for other functional groups like a methoxy or hydroxyl group, but with altered electronic and lipophilic properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism (O-dealkylation), which can increase the half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.

-

Conformational Control: The ortho-substitution pattern can introduce conformational constraints that may lock the molecule into a bioactive conformation, improving binding affinity to a biological target.

While specific drugs containing this exact fragment are not prominently in the market, its analogs and related structures are prevalent in patent literature for targets in oncology, neuroscience, and infectious diseases.[6] The compound serves as a critical starting point for generating libraries of diverse molecules for high-throughput screening.

Logical Relationship Diagram

Caption: Role of this compound as a versatile synthetic intermediate.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is classified as corrosive and an irritant.[2][6] It can cause severe skin burns and eye damage.[6][8][9] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe mist, vapors, or spray.[8] It is noted to be air sensitive, suggesting that it should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent degradation.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Recommended storage is at 2-8°C, protected from light.[2][4]

Conclusion

This compound is a specialized yet highly valuable chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a reactive primary amine handle and a metabolically robust difluoromethoxy-substituted aromatic ring provides a powerful tool for medicinal chemists. The insights into its synthesis, properties, and applications provided in this guide underscore its potential for the development of next-generation therapeutics with improved pharmacological profiles.

References

-

This compound CAS #: 243863-36-7 - ChemicalBook. Link

-

This compound (C8H9F2NO) - PubChemLite. Link

-

This compound | 243863-36-7 - ChemicalBook. Link

-

243863-36-7 (2-(Difluoromethoxy)phenyl)methanamine - AK Scientific. Link

-

243863-36-7(this compound) Product Description - ChemicalBook. Link

-

Safety Data Sheet - ChemScene. Link

-

This compound | C8H9F2NO | CID 1514062 - PubChem. Link

-

Safety Data Sheet - Thermo Fisher Scientific. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. Link

-

Safety Data Sheet - Fluorochem. Link

-

SAFETY DATA SHEET - TCI Chemicals. Link

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate - Prime Scholars. Link

-

3-(Difluoromethoxy)benzylamine | 244022-71-7 - Benchchem. Link

-

The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. Link

-

The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. Link

-

This compound | CAS 243863-36-7 - Santa Cruz Biotechnology. Link

-

Applications of Fluorine in Medicinal Chemistry - PubMed. Link

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 243863-36-7 [m.chemicalbook.com]

- 3. This compound | 243863-36-7 [chemicalbook.com]

- 4. 243863-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 243863-36-7 (2-(Difluoromethoxy)phenyl)methanamine AKSci 1811AB [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzylamine

This guide provides an in-depth analysis of the physicochemical properties of 2-(Difluoromethoxy)benzylamine, a key building block in modern medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This document moves beyond a simple data sheet, offering insights into the causality behind these properties and providing robust, field-proven protocols for their validation. The integration of a difluoromethoxy group onto the benzylamine scaffold imparts unique electronic and conformational properties, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1][2][3]

Core Compound Identity and Structure

Accurate identification is the foundation of all subsequent research. This compound is a substituted aromatic amine with the following key identifiers:

-

IUPAC Name: [2-(difluoromethoxy)phenyl]methanamine[4]

-

Chemical Structure:

Caption: 2D Structure of this compound.

The presence of the difluoromethoxy (-OCHF₂) group is critical. Unlike the more common trifluoromethoxy group, the C-H bond in the difluoromethoxy moiety can act as a weak hydrogen bond donor, influencing conformational preferences and interactions with biological targets.[3] The benzylamine portion is a well-established pharmacophore found in numerous FDA-approved drugs, often interacting with key residues in enzyme active sites or receptors.[7][8]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound as a liquid. It is crucial to note that several of these values are predicted through computational models and should be experimentally verified for any cGMP application.

| Property | Value | Source |

| Physical State | Liquid | [1][5] |

| Appearance | Clear, colorless to yellow liquid | [5][9][10] |

| Boiling Point | 214.1 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Refractive Index | 1.4885 - 1.4935 @ 20°C | [9] |

| pKa | 8.60 ± 0.10 (Predicted) | [6] |

| XLogP3 | 1.8 (Predicted) | [4] |

Lipophilicity and Solubility: A Deeper Dive

Lipophilicity, often expressed as LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[11] For this compound, the predicted LogP of 1.8 suggests a moderate level of lipophilicity, indicating it is more soluble in organic solvents than in water.[4][12]

A positive LogP value signifies a higher concentration in the organic phase (typically n-octanol) compared to the aqueous phase in a partition test.[11] A value of 1.8 implies an approximate 63:1 ratio of the compound in the organic versus the aqueous phase. This property is consistent with safety data suggesting the compound is "not likely mobile in the environment due its low water solubility".[5] While soluble in common organic solvents like ethanol and methanol, its aqueous solubility is expected to be limited.[13]

Workflow for Experimental LogP Determination (Shake-Flask Method)

The Shake-Flask method, while time-consuming, remains the gold standard for its accuracy.[11] This protocol is a self-validating system, ensuring equilibrium is reached and measurements are accurate.

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity Profile (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different physiological pHs, which directly impacts its solubility, permeability, and target binding. The predicted pKa of 8.60 for this compound corresponds to the protonation of the primary amine group (R-NH₂ + H⁺ ⇌ R-NH₃⁺).[6] This value indicates that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically enhances aqueous solubility but may reduce membrane permeability compared to the neutral form.

The electron-withdrawing nature of the ortho-difluoromethoxy group is expected to decrease the basicity of the benzylamine nitrogen (i.e., lower its pKa) compared to unsubstituted benzylamine (pKa ≈ 9.3). This is a key insight for medicinal chemists, as this electronic modulation can be used to fine-tune the compound's properties.

Workflow for Experimental pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of basic functional groups.

Caption: Workflow for determining the pKa of a basic compound via potentiometric titration.

Spectroscopic Characterization

Spectroscopic data provides an unequivocal fingerprint of the compound.

-

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available, which is crucial for identifying its functional groups.[4] Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches for the aromatic ring, and strong C-F and C-O stretching bands associated with the difluoromethoxy group.[4][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound were not found in the initial search, ¹H, ¹³C, and ¹⁹F NMR would be essential for full structural confirmation. The ¹⁹F NMR would be particularly informative, showing a characteristic doublet (split by the adjacent proton) for the -OCHF₂ group.

Safety, Handling, and Storage

Proper handling is critical due to the compound's hazardous nature.

-

Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of vapors. After handling, wash hands and any exposed skin thoroughly.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[1][2][6] It should be protected from light.[1][6]

Conclusion

This compound is more than a mere chemical intermediate; it is a carefully designed building block that leverages the unique properties of fluorine chemistry for advanced applications in drug discovery. Its moderate lipophilicity, coupled with the basicity of its amine group, provides a versatile scaffold for creating molecules with tailored ADME profiles. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently utilize this compound in their synthetic and developmental workflows, ensuring both scientific integrity and operational safety.

References

- This compound CAS#: 243863-36-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHKoIA1A-8HNozWbYw0W0FFQNVYg7VGrAqcOa1POtSwEDaRpR9EjeQ85DKeiEI6i8R6q47yZo97CjvQnmjUV-q3H1Yi5ZvZm4KgGDaiVB6xapBToqwQFkvBppORAwfTtA-tQzv4MgthhW7NfpRXilYPhReICjR22__sKerNk=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhkBaHx1tJRHGBzrbHnzXfiqPCB14WPR8QulI_gfXJAW4l-1h4PrM1S21Z28aiyE-sPiUb4r9oBIextBfygovoThxcOs3OH-VsBrYbjsor9rs0D-CpuEPY1YM-b4kQfgzDNhqpQ00i5-pVyIP9AmXb5mGIzZRZASJ08fDpa5ZE7U-0pFUgg01n9Nc_0DdCQ0kaQdO3CVRtiS9_6QLV6iJD11HLXKtff3PbRbua9kxeVgF7qKW6d_q8SS76g_aWvojOPqSjhAdKsEcX8Kk=]

- This compound | C8H9F2NO | CID 1514062 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1514062]

- This compound | 243863-36-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnn3JFw6eGiYWslkxyUVsc-jdgYbTjHIspGJ4dkp0NAS0zi4sXPPG7NNO_Y2I9PCjUCHsHPHOc243iagGlWQ1IiW1EGCO94QVXd6WJJikqRW1r6bP5e0-1CwNMAk-6SrjJbWLumnfxLQQaKisLI1fq-25SajF4I__bY5AJEWPV]

- LogP—Making Sense of the Value - ACD/Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3DDNfgMZtf9Hy2Fy0JfVVHN8Vp47obue6ew2FquX23sx8Q9AYIghT2zQsRCR3XOmI1jXB0YG-MQNHUCqeQWk7pBd25j5rYVAdUhPJlMOQlCyW2xAy3FXR9v1QX-9gE4EfhzAYjU61Ed9loCtyDimRjAR5qtHxbzBP2d5LlV2By4ovgViMdERKvWlU]

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3448]

- The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmnxq8E1E4kkCQJ6i_NkTQmvze7Sg2QmpXSPrKaF4vBCFpfU_pDfBpSynIBGm5rc2u2H0nV_hQVhDJXSIDSWXQDZqkcZGu1TekrevHVQ8C8Ru-xnvDFMdwM9DiR5bcKvvuAzSMKEoaYI14rUTEiWSyI89NmdG-MzihldoHTwfpt6_MGJ5fszy5of_bDVeFdmsddhxzr0YE8vRzfUaWS7ldYhHHAxf7JovxkUnrisC_ytbGWGEJ8Wj7PKb8Rw0o5KQ=]

- 2,4-DIFLUOROBENZYLAMINE - ANGEEL OAK SPECIALITY CHEMTECH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfIm46q-hN76ihcf5dizmjIaoXwqgZFVYgjb6z5D27gx94yFKMi0uoXFjI5lBDLCLDSeopVms-_qqcDjCDL35RFkrRmnDm0zvCmFyJ0_LXRR5zpucSfYkgw3Z1IOoHIJxE3GGWob3bIzo7]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUoDSO0x1q78L1603RavBfLrI8TO1nPDvDEkakqcnGAmDPSeLhJ56uahrbLeHqZ_6eIfI8RuN1pR84wiW-ekR7M6W9nevCYVX-GBXuE_egRUebPE-oTZHHzmohPooh4rcXGj8UwcRIZAhUdJ3oSJJyxeoAFu-F]

- Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ci00011a006]

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.

- 243863-36-7(this compound) Product Description - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBY-hb7aNyqrFxg7Ty75m6ABU0HyyxxEQodIyWIGCmUS8t1h3XdmJx_OJme3I7MeRKPM7Jbth6AQvWmFTJYvsBIi5dPSkKiNuf7b9vWKzD_mY19nxKfxY0rbUBBHLTMC7vsNFqV8pkgOzA5rrU6nyU4XjrZyPylrHi3vDJEScljw==]

- Established Synthetic Routes to 3-(Difluoromethoxy)benzylamine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEvetSM69JvPnPCLmqcGE_Wtd7-uofgYsY0nBMXfy8XOtUJ8tcLzCFYGxI1PZIPs42ikKP0d-Rma84uBbcXX6mOiPTcJnz1Rc7qdrG65r0iXVqjEdfev4cHAUIJPVKayJmnyI=]

- This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAYZv1W1FjHJhbeWyKftSJgAr4didz2YjzythjTyJUkBfBim0WHQn7-dKE2yOMgNfO9MjWzSJ8afDgMi3ApSSSCO48q3FEoWnMKpZUs3VZ5dOHLzowE0jfZjk3gCotfdPva4QZf68qPtgIrwQIKNuWsfXUQsq97rbgJEAd]

- 3-(Difluoromethoxy)benzylamine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyPqvzaUWUwqdOLWebpDtcKYV9mZr8H_sEXpd5ZBOHNWUZLP5ZBSLt4ue1sgrPv7cQaek1TUHh8UVV7JxwSDAnlnkOQYNT__l_HSRsExIu_k3jCT4igVDIx9qh7BLQIOTJCg==]

- This compound, 97% | CymitQuimica. [URL: https://www.cymitquimica.com/base/files/master-imaxe/L19165.pdf]

- Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027357/]

- (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a - ResearchGate. [URL: https://www.researchgate.net/figure/A-IR-spectra-of-pure-benzylamine-2a-black-pure-tetrabutylphosphonium-bromide-3b_fig1_225088214]

- (A) Selected benzyl amine-containing examples of FDAapproved... - ResearchGate. [URL: https://www.researchgate.net/figure/A-Selected-benzyl-amine-containing-examples-of-FDA-approved-pharmaceuticals-and_fig1_378347895]

Sources

- 1. This compound CAS#: 243863-36-7 [m.chemicalbook.com]

- 2. This compound | 243863-36-7 [chemicalbook.com]

- 3. 3-(Difluoromethoxy)benzylamine | 244022-71-7 | Benchchem [benchchem.com]

- 4. This compound | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 243863-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 10. This compound, 97% | CymitQuimica [cymitquimica.com]

- 11. acdlabs.com [acdlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. aosc.in [aosc.in]

- 14. researchgate.net [researchgate.net]

Biological significance of the difluoromethoxy group in medicinal chemistry

An In-Depth Technical Guide

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][4] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Rise of a Privileged Functional Group

For decades, medicinal chemists have utilized fluorination to optimize drug candidates.[3][5] Simple substitutions of hydrogen with fluorine or the addition of a trifluoromethyl (-CF₃) group are well-established strategies for blocking metabolic hotspots and modulating electronic properties.[6] However, the quest for more nuanced control over a molecule's profile has led to the exploration of less common fluorinated motifs. The difluoromethoxy (-OCF₂H) group has proven to be a uniquely valuable moiety, often serving as a sophisticated bioisostere for hydroxyl, thiol, and methoxy groups.[1][2][7][8][9] It provides a distinct set of characteristics intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, allowing for precise adjustments to a lead compound's properties.[1]

Core Physicochemical Properties: A Comparative Analysis

The utility of the -OCF₂H group stems from a unique confluence of lipophilicity, electronic effects, and conformational behavior. Understanding these properties is critical to its strategic deployment in drug design.

Lipophilicity and Solubility

Lipophilicity, often measured as logP or the Hansch parameter (π), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, but to a lesser extent than the highly lipophilic trifluoromethoxy group.[2] This intermediate character allows for the enhancement of membrane permeability without the dramatic increase in lipophilicity that can sometimes lead to poor solubility or off-target effects.[2][6] Furthermore, the lipophilicity of the -OCF₂H group is considered "dynamic," as it can adapt its polarity based on the surrounding chemical environment through simple bond rotation.[4][11]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[2] This inductive effect, driven by the two highly electronegative fluorine atoms, can significantly influence the acidity (pKa) of adjacent functional groups.[1][11] For example, attaching an -OCF₂H group to a phenol will lower the pKa of the phenolic proton, making it more acidic.[11] This modulation is a powerful tool for optimizing a drug's ionization state at physiological pH, which directly impacts solubility, receptor binding, and cell penetration.[1][11]

Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"

A defining and highly advantageous feature of the difluoromethoxy group is its ability to act as a hydrogen bond (H-bond) donor.[1][8] The electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in H-bond interactions with acceptors like oxygen or nitrogen atoms in a protein binding site.[8][12][13] This capacity is not present in methoxy or trifluoromethoxy groups.[1] This makes the -OCF₂H group a rare "lipophilic hydrogen bond donor," capable of mimicking the H-bond interactions of hydroxyl (-OH) or thiol (-SH) groups while simultaneously increasing lipophilicity and metabolic stability.[2][7][9][14] Studies have quantified its H-bond acidity (Abraham's A parameter) as being similar in strength to thiophenols and anilines, though weaker than alcohols.[7][14][15][16]

Conformational Effects

The conformation of a drug molecule is critical for its interaction with a biological target. The replacement of a methoxy group with a difluoromethoxy group can induce significant conformational changes. While an aryl methoxy group (-O-CH₃) strongly prefers a conformation coplanar with the aromatic ring, the analogous aryl difluoromethoxy group (-O-CF₂H) shows little to no orientational preference and can readily adopt a conformation orthogonal to the ring.[17][18][19] This conformational flexibility allows the molecule to adapt to the specific topology of a binding pocket, potentially leading to an increase in binding affinity and potency.[17][18][20]

Data Summary: Comparative Physicochemical Properties

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity (π) | ~ -0.02 | +0.2 to +0.6[4] | ~ +1.04[4] |

| Electronic Effect (Hammett σp) | ~ -0.27 | ~ +0.14[2] | ~ +0.35 |

| H-Bonding Capability | Acceptor Only | Donor & Acceptor[1][2] | Acceptor Only |

| Abraham's H-Bond Acidity (A) | ~ 0 | 0.085 - 0.126[14][15] | 0 |

| Preferred Aryl Conformation | Coplanar[17][19] | Flexible (No Preference)[17] | Orthogonal[17][19] |

Strategic Applications in Drug Design

The unique properties of the -OCF₂H group translate directly into powerful strategies for lead optimization.

Bioisosterism

The -OCF₂H group is an effective bioisostere for several common functionalities:

-

Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity as an H-bond donor allows it to replace these groups, often maintaining or enhancing binding affinity while dramatically improving metabolic stability and increasing membrane permeability.[1][7][8][9]

-

Methoxy (-OCH₃) Group: Replacing a methoxy group is a key strategy to block a common metabolic liability: O-demethylation.[1][2] This switch not only enhances the drug's half-life but also introduces a new H-bond donor capability that can be exploited for additional target interactions.[1]

Enhancing Metabolic Stability

A primary motivation for incorporating the -OCF₂H group is to improve a drug's pharmacokinetic profile.[2][11][21] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) enzymes responsible for much of Phase I metabolism.[2][6] By replacing a metabolically vulnerable methoxy group, which is prone to oxidative O-demethylation, the -OCF₂H group can significantly increase a drug's metabolic half-life, reduce clearance, and improve oral bioavailability.[1][2][22]

Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.

Case Studies in Approved Drugs

The successful application of the -OCF₂H group is evident in several marketed pharmaceuticals.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on its benzimidazole ring is critical for its chemical stability in the prodrug form and its activation mechanism.[2] Pantoprazole is activated by acid in the parietal cells of the stomach, where it covalently binds to and inhibits the H⁺/K⁺-ATPase enzyme (the proton pump), reducing acid secretion.

Caption: Mechanism of action for Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its high potency and metabolic stability, ensuring sustained therapeutic levels of the drug.[2] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), which activates Protein Kinase A (PKA) and ultimately leads to a reduction in inflammatory responses.

Caption: General workflow for O-difluoromethylation.

Experimental Protocol: O-Difluoromethylation of a Phenol [22]1. Preparation: To a solution of the starting phenol (1.0 equiv) and potassium hydroxide (KOH, 2.0 equiv) in a mixture of acetonitrile and water (e.g., 5:1 v/v), add diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) dropwise at room temperature. 2. Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). 3. Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times. 4. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Evaluation: In Vitro Metabolic Stability Assay

To validate the enhanced metabolic stability of a new compound containing an -OCF₂H group, an in vitro assay using liver microsomes is essential. [1][2]This assay measures the rate of metabolism by CYP450 enzymes.

Caption: Workflow for a liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability Assay [1][2]1. Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). 2. Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound to a final concentration of 1 µM. Pre-warm the mixture at 37°C for 5 minutes. 3. Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (cofactor) to a final concentration of 1 mM. 4. Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard. 5. Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound relative to the internal standard. 6. Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. [1]Its unique combination of moderate lipophilicity, hydrogen bond donating capability, conformational flexibility, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. [1][11]By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. [Link]

-

CF2H, a Hydrogen Bond Donor - PMC - NIH. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor - Beilstein Journals. [Link]

-

Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. [Link]

-

a) Synthesis of difluoromethyl ethers based on the reaction of oxygen... - ResearchGate. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. [Link]

-

Federal Drug Administration-approved drugs that contain the difluoromethyl group. - ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed Central. [Link]

-

(A) Hydrogen bond acidity of difluoromethyl compounds. (B)... | Download Scientific Diagram - ResearchGate. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC - NIH. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed. [Link]

-

Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations. [Link]

-

Conformational preference of fluorinated ethers. | Download Scientific Diagram - ResearchGate. [Link]

-

The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 21. nbinno.com [nbinno.com]

- 22. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Exploratory Synthesis and Characterization of Novel 2-(Difluoromethoxy)benzylamine Derivatives

Abstract

The strategic incorporation of fluorine-containing functional groups is a pivotal strategy in modern medicinal chemistry, enabling precise modulation of a drug candidate's physicochemical and pharmacokinetic properties.[1] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as it offers a unique blend of moderate lipophilicity, metabolic stability, and the capacity for hydrogen bond donation.[1][2] This guide provides a comprehensive, technically-focused framework for the exploratory synthesis and rigorous characterization of novel 2-(difluoromethoxy)benzylamine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into synthetic strategy, detailed experimental protocols, and a robust analytical workflow for structural verification and purity assessment.

Introduction: The Strategic Value of the -OCF₂H Moiety

In drug discovery, the modification of a lead compound is a meticulous process of balancing potency, selectivity, absorption, distribution, metabolism, and excretion (ADME) properties. The difluoromethoxy group serves as a powerful tool in this optimization process.

-

Metabolic Stability: The presence of strong carbon-fluorine bonds significantly enhances resistance to oxidative metabolism, particularly when replacing a metabolically labile methoxy group, thereby potentially extending a drug's half-life.[1][2]

-

Lipophilicity Modulation: The -OCF₂H group offers a nuanced approach to tuning lipophilicity (logP), a critical factor for membrane permeability and bioavailability. Its properties are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, allowing for finer control.[1]

-

Bioisosterism and Target Engagement: The -OCF₂H group can act as a bioisostere for hydroxyl and thiol groups due to its ability to function as a hydrogen bond donor.[1][2] This interaction can be crucial for enhancing binding affinity and specificity with biological targets.[2]

This guide focuses on this compound as a core scaffold. Benzylamines are prevalent structural motifs in a wide range of biologically active compounds, and their derivatization offers a pathway to new chemical entities with potentially improved therapeutic profiles.[3]

Synthetic Strategy and Retrosynthetic Analysis

A robust and efficient synthetic route is paramount for the successful exploration of novel derivatives. The primary strategy for accessing this compound derivatives hinges on a two-stage process: synthesis of a key aldehyde intermediate followed by reductive amination.

Retrosynthetic Analysis: The target benzylamine can be disconnected at the C-N bond, tracing back to the corresponding benzaldehyde and an appropriate amine. The aldehyde, in turn, is derived from the commercially available 2-hydroxybenzaldehyde.

Caption: Retrosynthetic pathway for this compound derivatives.

This approach is advantageous as it allows for late-stage diversification. A common stock of the key aldehyde intermediate can be prepared and subsequently reacted with a library of different amines to rapidly generate a diverse set of final compounds.

Experimental Protocols

The following protocols are presented as robust, self-validating methodologies. Researchers should always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified and monitor reaction progress using appropriate techniques like Thin-Layer Chromatography (TLC).

Stage 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde

This procedure details the O-difluoromethylation of a phenol, a common method for installing the -OCF₂H group.[1]

Reaction Scheme: 2-Hydroxybenzaldehyde → 2-(Difluoromethoxy)benzaldehyde

Materials:

-

2-Hydroxybenzaldehyde

-

Sodium Chlorodifluoroacetate (ClCF₂COONa)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.0 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.

-

Causality Insight: The elevated temperature is required to facilitate the decarboxylation of chlorodifluoroacetate, generating the highly reactive difluorocarbene (:CF₂) intermediate in situ. This carbene then inserts into the O-H bond of the phenoxide, which is formed by the deprotonation of the phenol by K₂CO₃.

-

-

Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting phenol spot is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Trustworthiness Check: The water washes are crucial for removing the highly polar DMF solvent and inorganic salts, which is essential for obtaining a clean product upon solvent evaporation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(difluoromethoxy)benzaldehyde as a clear oil.[4][5]

Stage 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly effective method for forming amines from carbonyl compounds.[6] This protocol uses sodium borohydride, a mild and selective reducing agent.[7][8]

Reaction Scheme: 2-(Difluoromethoxy)benzaldehyde + NH₄OAc → this compound

Materials:

-

2-(Difluoromethoxy)benzaldehyde (1.0 eq)

-

Ammonium Acetate (NH₄OAc, 10.0 eq)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄, 1.5 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

Step-by-Step Protocol:

-

Imine Formation: Dissolve 2-(difluoromethoxy)benzaldehyde in methanol in a round-bottom flask. Add ammonium acetate in a single portion. Stir the mixture at room temperature for 1-2 hours.

-

Causality Insight: Ammonium acetate serves as the ammonia source for the initial condensation with the aldehyde to form an imine intermediate in situ. The large excess drives the equilibrium towards imine formation.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Expertise Note: The portion-wise addition of NaBH₄ at low temperature controls the exothermic reaction and prevents potential side reactions, such as the reduction of the starting aldehyde. NaBH₄ is selective for the imine over the aldehyde, but this selectivity is enhanced at lower temperatures.[9]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC indicates the disappearance of the intermediate imine.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Aqueous Work-up (Acid-Base Extraction): a. Add dichloromethane to the remaining aqueous residue. Adjust the pH of the aqueous layer to >10 with 1 M NaOH. b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Trustworthiness Check: This acid-base extraction is a classic and highly effective method for purifying amines.[10][11] The initial acidification protonates the product amine, rendering it water-soluble and allowing for the removal of non-basic organic impurities. Subsequent basification deprotonates the amine, making it soluble in the organic layer for extraction.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, often pure enough for subsequent derivatization.[12][13][14]

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the structure and purity of the newly synthesized compounds.

Caption: General workflow for compound purification and characterization.

Purification of Amine Derivatives

Basic amines can often interact strongly with the acidic silanols on standard silica gel, leading to poor peak shape and difficult purification.[15] If the product from the acid-base extraction requires further purification, consider these options:

-

Amine-Functionalized Silica: Using columns packed with amine-functionalized silica can significantly improve separation efficiency for basic compounds.[16]

-

Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (~0.1-1%), to the mobile phase (e.g., hexane/ethyl acetate) can neutralize the acidic sites on standard silica gel.[15]

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. For these derivatives, ¹H, ¹³C, and ¹⁹F NMR are all critical.

-

¹⁹F NMR: This is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[17][18] The difluoromethoxy group provides a unique and informative signal.

-

Expected Signal: A triplet (due to coupling with the single proton on the same carbon, ²JHF) is expected. The chemical shift provides information about the electronic environment.[19]

-

-

¹H NMR: Look for the characteristic triplet for the proton of the -OCF₂H group, typically at a downfield chemical shift. The benzylic -CH₂- protons will appear as a singlet (or doublet if coupled to an N-H proton).

-

¹³C NMR: The carbon of the -OC F₂H group will appear as a triplet due to one-bond C-F coupling (¹JCF).

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio, typically within 5 ppm of the calculated value.

Data Presentation

All analytical data should be compiled and presented clearly.

Table 1: Representative Analytical Data for this compound

| Analysis Type | Data | Interpretation |

| Appearance | Colorless to Light Yellow Oil | Consistent with expected product form. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.10 (m, 4H), 6.55 (t, J=73.5 Hz, 1H), 3.90 (s, 2H), 1.60 (br s, 2H) | Aromatic (4H), -OCH F₂ (1H, triplet), -CH₂ NH₂ (2H), -NH₂ (2H). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -80.5 (d, J=73.5 Hz) | -OCF₂ H signal, doublet due to coupling with the proton. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 151.2 (t, J=3.5 Hz), 130.1, 129.5, 128.8, 124.9, 121.3, 116.5 (t, J=259.0 Hz), 42.1 | Aromatic carbons, -OC F₂H (triplet), -C H₂NH₂. |

| HRMS (ESI+) | Calculated for C₈H₁₀F₂NO [M+H]⁺: 174.0725 | Found: 174.0728 (Δ 1.7 ppm) |

| HPLC Purity | >98% (254 nm) | Confirms high purity of the isolated compound. |

(Note: NMR data is predictive and should be confirmed experimentally.)

Conclusion and Future Directions

This guide outlines a reliable and logical pathway for the synthesis and characterization of this compound and its derivatives. The presented protocols, grounded in established chemical principles, provide a solid foundation for researchers to explore this valuable chemical space. The key aldehyde intermediate serves as a versatile platform for creating a library of novel amines through parallel synthesis. Future work should focus on derivatizing the primary amine to install various functionalities, followed by biological screening to identify new lead compounds for drug discovery programs. The unique properties conferred by the difluoromethoxy group make this scaffold a promising starting point for developing next-generation therapeutics.[1]

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). BenchChem.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.

- Is there an easy way to purify organic amines? (2023, January 19). Biotage.

- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- Reductive aminations of benzaldehyde. (n.d.). ResearchGate.

- How to purify Amine? (2022, August 11). YouTube.

- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.

- NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.

- One-pot protocol for the reductive amination of aldehydes. (2023, July 20). ResearchGate.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- This compound. (n.d.). PubChem.

- 2-(Difluoromethoxy)benzaldehyde. (n.d.). Oakwood Chemical.

- 2-(Difluoromethoxy)benzaldehyde. (n.d.). Infochem.

- This compound. (n.d.). Oakwood Chemical.

- Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. (2014). PubMed.

- This compound | C8H9F2NO | CID 1514062. (n.d.). PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Difluoromethoxy)benzaldehyde [oakwoodchemical.com]

- 5. 2-(Difluoromethoxy)benzaldehyde [infochems.co.kr]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Workup [chem.rochester.edu]

- 12. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 13. This compound [oakwoodchemical.com]

- 14. This compound | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. biotage.com [biotage.com]

- 16. biotage.com [biotage.com]

- 17. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

Whitepaper: The Therapeutic Potential of Fluorinated Benzylamines: A Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can dramatically enhance therapeutic efficacy.[1][2] This technical guide provides an in-depth exploration of fluorinated benzylamines, a chemical class of significant interest due to its versatile therapeutic potential. We will dissect the causal relationship between fluorination and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple review to provide a practical framework for harnessing the power of fluorinated benzylamines, covering their application in oncology, neurodegenerative disorders, and infectious diseases, complete with detailed experimental protocols and mechanistic diagrams.

The Fluorine Advantage: Modulating Benzylamine Scaffolds for Therapeutic Gain

The introduction of fluorine into a benzylamine scaffold is not a trivial substitution; it is a strategic decision that fundamentally alters the molecule's properties. Approximately 20-25% of all commercialized pharmaceuticals contain fluorine, a testament to its utility.[3][4] The high electronegativity and small van der Waals radius of the fluorine atom are key to these modifications.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the pharmacokinetic profile of a drug can be significantly improved.[1][5]

-

Modulation of Basicity (pKa): The amine group in benzylamines is basic and typically protonated at physiological pH. The strong electron-withdrawing nature of fluorine can lower the pKa of the amine. This is a critical consideration in drug design, as it influences solubility, membrane permeability, and interaction with the target protein.[6] A lower pKa can reduce unwanted interactions with off-target ion channels and improve oral bioavailability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and hydrophobic interactions. This can lead to a substantial increase in binding affinity and potency.[1][2]

-

Improved Bioavailability & Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the challenging blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS).[7][8][9]

Therapeutic Applications in Oncology

Fluorinated benzylamines and their derivatives have demonstrated significant potential as anticancer agents.[10][11] Their mechanism of action often involves the induction of programmed cell death (apoptosis) in malignant cells, a highly desirable trait for a chemotherapeutic agent.

Mechanism of Action: Induction of Apoptosis via Mitochondrial Dysfunction

A primary anticancer mechanism for this class of compounds is the induction of the intrinsic apoptosis pathway. Studies on fluorinated isatins and Schiff bases, which incorporate the fluorinated benzylamine moiety, show that these molecules can disrupt the normal functioning of mitochondria.[12][13] This leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the overproduction of reactive oxygen species (ROS).[13] The resulting oxidative stress and caspase activation culminate in the systematic dismantling of the cancer cell.[12]

Caption: Intrinsic apoptosis pathway induced by fluorinated benzylamines.

Structure-Activity Relationship (SAR) & In Vitro Efficacy

The cytotoxic potency of these compounds is highly dependent on the number and position of fluorine atoms. Generally, the introduction of fluorine-containing substituents amplifies cytotoxic properties.[10] For example, studies on fluorinated aminophenylhydrazines have shown potent activity against non-small cell lung cancer (NSCLC) A549 cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[12]

| Compound Class | Cancer Cell Line | Key Structural Feature | IC50 / CC50 (µM) | Reference |

| Fluorinated Lepidiline Analogue | HeLa (Cervical Cancer) | 4,5-Diphenyl, Fluorinated Benzyl | 0.019 | [10] |

| Fluorinated Schiff Base | A549 (Lung Cancer) | 5 Fluorine Atoms on Benzyl Ring | 0.64 | [12] |

| Fluorinated Isatin | HuTu-80 (Duodenal Cancer) | ortho-Fluoro Benzyl Group | ~20-30 | [13] |

| Fluorinated Isatin | MCF-7 (Breast Cancer) | ortho-Fluoro Benzyl Group | ~20-30 | [13] |

Table 1: Representative cytotoxic activities of fluorinated benzylamine derivatives.

Therapeutic Applications in Neurodegenerative Disorders

The development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's is hampered by the difficulty of crossing the blood-brain barrier (BBB).[7][14] As mentioned, fluorination can enhance lipophilicity and facilitate BBB permeability, making fluorinated benzylamines attractive candidates for CNS targets.[8]

Mechanism of Action: Enzyme Inhibition and Anti-Aggregation

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the brain that metabolizes dopamine. Inhibiting MAO-B can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. A series of fluorine-substituted benzylamines has been synthesized and tested as substrates and inactivators of MAO-B, providing a clear SAR framework for designing potent inhibitors.[15]

-

Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides is a pathological hallmark of Alzheimer's disease.[9][16] Fluorinated compounds, including those with benzylamine-like structures, are being investigated for their ability to interfere with this process.[7][16] Fluorinated benzenesulfonamides, for example, have been shown to slow Aβ aggregation more than three-fold, demonstrating the potential of fluorinated aromatics in this therapeutic area.[16][17]

Caption: General experimental workflow for drug discovery.

Therapeutic Applications in Infectious Diseases

Fluorine is a key component in many approved antimicrobial drugs, including the highly successful fluoroquinolone antibiotics.[1] The principles of using fluorine to enhance potency and pharmacokinetics apply equally to the development of fluorinated benzylamines as anti-infective agents.

Mechanism of Action: Targeting Microbial Pathways

The efficacy of fluorinated benzylamines against pathogens stems from their ability to inhibit essential microbial processes.

-

Antifungal Activity: Benzylamine-type antimycotics are a known class of drugs.[18] Fluorination can enhance their activity against various yeasts and molds.

-

Antibacterial Activity: Fluorinated imines and hydrazones, derived from fluorinated benzylamines, have shown significant potency against both Gram-positive and Gram-negative bacteria.[19] The mechanism often involves the inhibition of crucial bacterial enzymes like DNA gyrase.[1]

-

Antiviral Activity: Fluorinated heterocycles have demonstrated potent antiviral activity, particularly against HIV-1.[3] The lipophilic nature of the fluorinated benzyl group can permit strong binding to hydrophobic pockets in viral enzymes, such as HIV integrase.[20]

Key Experimental Methodologies

The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. The following are self-validating, standard methodologies for the synthesis and evaluation of fluorinated benzylamines.

Protocol: Synthesis of N-(4-Fluorobenzyl)propan-2-amine via Reductive Amination

This protocol describes a common and reliable method for synthesizing a representative fluorinated benzylamine. The causality is clear: the aldehyde and amine first form a Schiff base (imine) intermediate, which is then reduced in situ by a mild and selective reducing agent.

Materials:

-

4-Fluorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous DCM.

-

Imine Formation: Add isopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality Note: STAB is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, preventing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product via flash column chromatography on silica gel to yield the pure N-(4-fluorobenzyl)propan-2-amine. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[12]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Fluorinated benzylamine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette, microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzylamine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

Fluorinated benzylamines represent a versatile and potent scaffold for the development of novel therapeutics. The strategic incorporation of fluorine provides a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced metabolic stability, target affinity, and bioavailability. The demonstrated efficacy in oncology, neurodegenerative disorders, and infectious diseases underscores the broad applicability of this chemical class. Future research should focus on exploring novel fluorination patterns, developing more selective synthetic methodologies, and employing advanced computational models to predict the impact of fluorination on drug-target interactions, thereby accelerating the journey from a promising molecule to a life-saving medicine.

References

-

Głowacka, I. E., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(21), 6641. Available at: [Link]

-

Dabur, M., et al. (2020). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Pharmaceuticals, 13(10), 309. Available at: [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

-

Ibrahim, D. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(4), 759-771. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 18635-18671. Available at: [Link]

-

Qiu, F., & Meng, W. (2016). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Tetrahedron Letters, 57(3), 259-266. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 11094-11138. Available at: [Link]

-

Loh B., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(12). Available at: [Link]

-

Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. Available at: [Link]

-

El-Faham, A., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Pharmaceuticals, 15(11), 1361. Available at: [Link]

-

Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204-210. Available at: [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. Available at: [Link]

-

Kocyigit, U. M., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery, 8(3), 159-165. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. Available at: [Link]

-

Głowacka, I. E. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(11), 3373. Available at: [Link]

-

Dabur, M., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? International Journal of Molecular Sciences, 21(8), 2989. Available at: [Link]

-

Głowacka, I. E., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(14), 5520. Available at: [Link]

-

Dabur, M., Loureiro, J. A., & Pereira, M. C. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' Against the Alzheimer's Disease?. International journal of molecular sciences, 21(8), 2989. Available at: [Link]

-

Smirnovas, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]

-

El-Faham, A., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7560. Available at: [Link]

-

Vasilopoulos, A., Golden, D. L., Buss, J. A., & Stahl, S. S. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 5746–5748. Available at: [Link]

-

Vasilopoulos, A., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 5746-5748. Available at: [Link]

-

Steinberg, D., et al. (1998). In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases. Diagnostic Microbiology and Infectious Disease, 30(2), 93-97. Available at: [Link]

-

Richards, M. R., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1047-1055. Available at: [Link]

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

-

Jeanne-Rose, V., et al. (2008). New fluorinated functional materials. Journal of Fluorine Chemistry, 129(3), 141-147. Available at: [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]